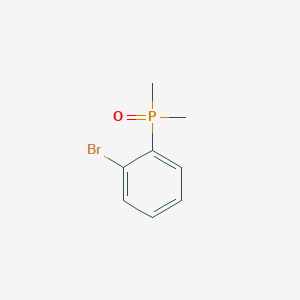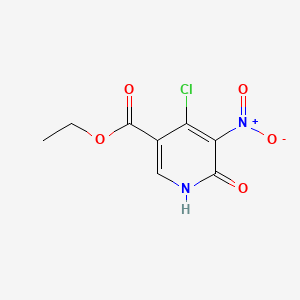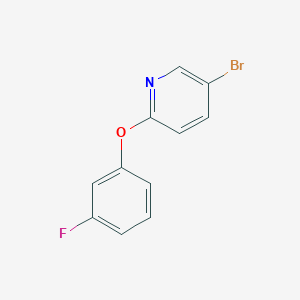
2-Amino-3-(3,3-Difluorcyclobutyl)propansäure
Übersicht
Beschreibung
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a synthetic amino acid analog with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol. This compound features a cyclobutyl ring substituted with two fluorine atoms, making it a unique structure among amino acids.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a series of cyclization reactions.
Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the cyclobutyl ring enhance its binding affinity to certain receptors, leading to modulation of biological activities. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid can be compared with other similar compounds, such as:
3-(3,3-Difluorocyclobutyl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride: A salt form that may have different solubility and stability properties.
The uniqueness of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid lies in its specific structure, which combines the properties of a cyclobutyl ring with fluorine atoms and an amino acid backbone, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBLDSDKVIRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















